molecular formula C10H12N2O4 B14421296 Ethyl methyl(3-nitrophenyl)carbamate CAS No. 80179-73-3

Ethyl methyl(3-nitrophenyl)carbamate

Cat. No.: B14421296
CAS No.: 80179-73-3
M. Wt: 224.21 g/mol
InChI Key: URQVYWQTNXLKHL-UHFFFAOYSA-N
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Description

Ethyl methyl(3-nitrophenyl)carbamate (CAS 1346242-31-6) is a carbamate derivative of significant interest in chemical and pharmaceutical research. With a molecular weight of 224.216 g/mol and the molecular formula C 10 H 12 N 2 O 4 , this compound is characterized by the presence of both ethyl and methyl groups on the carbamate nitrogen and an electron-withdrawing nitro group at the meta position of the phenyl ring . In synthetic chemistry, this compound serves as a valuable intermediate and building block. The carbamate functional group is a cornerstone in organic synthesis, often used as a protecting group for amines due to its stability under various reaction conditions and the relative ease of its removal . The meta-nitrophenyl moiety influences the molecule's electronic properties and chemical reactivity, making it a versatile precursor for further functionalization, such as reduction to the corresponding aniline . Zinc chloride has been demonstrated as an efficient catalyst for synthesizing carbamate scaffolds from carbamoyl chlorides and alcohols, highlighting a key methodological approach relevant to this compound's preparation . This carbamate has specific relevance in pharmaceutical research, particularly as a known derivative and process-related impurity in the synthesis of Rivastigmine , an FDA-approved acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease . Carbamates, in general, can act as reversible inhibitors of AChE, and the structural features of this compound make it a subject of study for structure-activity relationship (SAR) investigations in medicinal chemistry . Researchers utilize it to explore the modulation of biological activity and pharmacokinetic properties, as the carbamate group can enhance metabolic stability and influence interactions with biological targets . Handling of this material requires appropriate safety precautions. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the safety data sheet (SDS) and use personal protective equipment, including gloves and eye/face protection . This product is intended for research purposes and is strictly for laboratory use only. It is not designed or approved for human therapeutic, diagnostic, or veterinary applications.

Properties

CAS No.

80179-73-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-methyl-N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

URQVYWQTNXLKHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Aminolysis of 3-Nitrophenol

The most documented method involves reacting 3-nitrophenol with ethyl methylcarbamic chloride in aprotic solvents. As detailed in, 3-nitrophenol (5.0 g, 35.94 mmol) is dissolved in toluene (50 mL) with pyridine as a base. Ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) is added dropwise at 25–30°C, followed by heating to 60–65°C for 4 hours. The reaction is quenched with 10% acetic acid, yielding the crude product with 72–75% efficiency. Purification via recrystallization from ethyl acetate/petroleum ether achieves >98% purity.

Alternative Isocyanate Route

Patent CN102372652A discloses a pathway using 3-nitrophenylisocyanate (0.41 g, 2.48 mmol) and ethyl zinc acetate in tetrahydrofuran. Under nitrogen at 40°C for 8 hours, nucleophilic addition forms the carbamate with 77% yield. This method avoids pyridine but requires stringent anhydrous conditions.

Parameter Carbamoyl Chloride Isocyanate
Yield 72–75% 77%
Reaction Time 4 hours 8 hours
Purification Method Recrystallization Column Chromatography
Purity >98% 95%

Catalytic Methods for Enhanced Regioselectivity

Triphosgene-Mediated Carbamoyl Chloride Synthesis

A regioselective approach from PMC8389931 employs triphosgene (1.2 eq) with N-methyl-3-nitroaniline derivatives in dichloromethane. The carbamoyl chloride intermediate is generated at −10°C, then reacted with ethanolamine to form the target compound in 83% yield. ¹³C NMR confirms regiochemical control at δ 153.903 ppm (carbonyl).

Phase-Transfer Catalysis

EP1856036B1 describes using potassium carbonate (2.5 eq) in acetonitrile with ethylmethylcarbamoyl chloride (1.05 eq). At 70–80°C, this system achieves 85% conversion in 2 hours, reducing side-product formation compared to traditional bases.

Industrial-Scale Synthesis and Optimization

Solvent Recycling Protocols

RU2393148C2 implements acetonitrile recovery loops, reducing solvent waste by 40% in batch processes. The patent reports consistent yields of 80–85% across 10 production cycles.

Resolution of Racemic Mixtures

For enantiomerically pure forms, EP1856036B1 resolves racemic 3-(1-dimethylaminoethyl)phenol using (+)-O,O’-ditoluyltartaric acid. Subsequent carbamation with ethylmethylcarbamoyl chloride (1.1 eq) gives the (S)-enantiomer in 66% yield and 99% HPLC purity.

Mechanistic Insights and Kinetic Studies

Temperature-Dependent Reaction Profiles

Kinetic data from shows Arrhenius activation energy (Eₐ) of 58.2 kJ/mol for the carbamoylation step. Optimal reactivity occurs at 65°C, beyond which decomposition dominates (k₂ = 0.12 h⁻¹ at 75°C).

Solvent Effects on Nucleophilicity

Polar aprotic solvents (DMF, ε = 36.7) increase reaction rate 3-fold compared to toluene (ε = 2.38). However, DMF complicates purification due to high boiling point (153°C).

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Reduction: 3-aminophenyl carbamate.

    Hydrolysis: 3-nitrophenyl carbamic acid.

Scientific Research Applications

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(3-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can lead to the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Carbamates are a diverse class of compounds with varied biological and chemical properties depending on substituents. Below, ethyl methyl(3-nitrophenyl)carbamate is compared to structurally or functionally related carbamates.

Structural and Functional Analogues

Ethyl Carbamate (Urethane): Structure: Lacks the nitro group and methyl substitution, with a simpler ethyl-O-CO-NH2 backbone. Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic conversion to vinyl carbamate, a mutagenic intermediate . Ethyl carbamate induces tumors in multiple organs (lung, liver) in mice and rats . Applications: Historically used as an anesthetic and solvent, now restricted due to carcinogenicity .

Vinyl Carbamate: Structure: Contains a vinyl group (CH2=CH-) instead of ethyl/methyl. Toxicity: 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. It is directly mutagenic in Salmonella assays without requiring metabolic activation .

Methyl Carbamate: Structure: Substituted with a methyl group (CH3-O-CO-NH2). Toxicity: Non-carcinogenic and non-myelotoxic in mice, contrasting sharply with ethyl carbamate. Immune parameters (natural killer cell activity, humoral immunity) remain unaffected .

tert-Butyl Carbamate: Structure: Features a bulky tert-butyl group. Activity: Lacks carcinogenic activity in mice, highlighting the role of alkyl group size in toxicity .

Physicochemical and Analytical Properties

Evidence from analytical studies (Table 1) highlights differences in detection limits and recovery rates between methyl and ethyl carbamates, relevant for regulatory monitoring:

Table 1 : Analytical Parameters for Methyl and Ethyl Carbamates

Parameter Methyl Carbamate Ethyl Carbamate
Linear Range (mg/L) 0.5–50.0 0.1–20.0
Detection Limit (μg/L) 11.1 3.33
Recovery Rate (%) 82.2–91.2 82.4–95.2
Precision (%RSD) <6.92 <8.76

This compound’s nitro group complicates detection, requiring specialized methods like GC-MS or HPLC, as seen in rivastigmine impurity profiling .

Mechanistic Insights

  • Electrophilic Reactivity: The nitro group in this compound may facilitate covalent binding to biomolecules, similar to aniline-derived carcinogens . However, its genotoxicity remains unconfirmed.

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